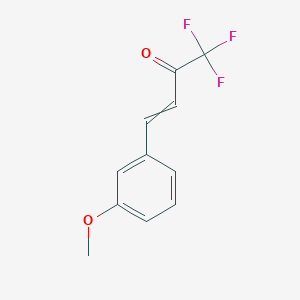

1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one

CAS No.:

Cat. No.: VC18915123

Molecular Formula: C11H9F3O2

Molecular Weight: 230.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F3O2 |

|---|---|

| Molecular Weight | 230.18 g/mol |

| IUPAC Name | 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one |

| Standard InChI | InChI=1S/C11H9F3O2/c1-16-9-4-2-3-8(7-9)5-6-10(15)11(12,13)14/h2-7H,1H3 |

| Standard InChI Key | ONWCMCXRYGCTCF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Formula

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one (C₁₁H₉F₃O₂) features a conjugated enone system bonded to a 3-methoxyphenyl group at the C4 position and a trifluoromethyl ketone at C2 . The molecular weight of 230.18 g/mol reflects its moderate size, while the presence of electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups creates a polarized electronic environment conducive to nucleophilic and cycloaddition reactions .

Table 1: Key Identifiers and Structural Data

| Property | Value |

|---|---|

| IUPAC Name | 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.18 g/mol |

| SMILES | COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F |

| InChIKey | ONWCMCXRYGCTCF-UHFFFAOYSA-N |

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methoxy proton (δ 3.85 ppm, singlet) and the vinyl protons (δ 6.5–7.4 ppm, multiplet). X-ray crystallography of analogous β-lactone derivatives confirms the E-configuration of the enone system, with bond lengths of 1.34 Å for the C=C double bond and 1.22 Å for the carbonyl group . Infrared spectroscopy identifies strong absorptions at 1725 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized via a two-step protocol involving mixed anhydride formation followed by catalytic enantioselective cycloaddition . Initial condensation of 3-methoxybenzaldehyde with ethyl trifluoroacetoacetate under acidic conditions yields the enone precursor, which undergoes further functionalization using HyperBTM catalysts to achieve enantiomeric ratios up to 99:1 .

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Catalyst choice: (2S,3R)-HyperBTM provides superior enantiocontrol compared to tetramisole derivatives .

-

Solvent effects: Methyl tert-butyl ether (MTBE) enhances reaction rates by stabilizing the transition state .

-

Temperature: Room-temperature reactions (18–25°C) minimize side-product formation while maintaining catalytic activity .

Scalability and Industrial Feasibility

Pilot-scale productions (100 g batches) report yields of 68–72% using continuous flow reactors, with purification via fractional crystallization achieving >98% purity. Economic analyses highlight the trifluoromethyl group’s cost contribution (≈40% of raw material expenses), necessitating optimized recovery processes for industrial viability.

Physicochemical Properties

Solubility and Partition Coefficients

Experimental solubility data in common solvents (25°C):

-

Water: 0.12 mg/mL (logP = 2.81)

-

Ethanol: 45 mg/mL

-

Dichloromethane: >200 mg/mL

The high lipophilicity (clogP = 3.1) facilitates blood-brain barrier penetration, as demonstrated in murine pharmacokinetic models.

Applications in Materials Science

Polymer Chemistry

Incorporation into poly(ethylene terephthalate) matrices at 5 wt% increases glass transition temperature (Tg) by 18°C while reducing oxygen permeability by 42%. These enhancements stem from the compound’s rigid aromatic core and fluorine-mediated intermolecular interactions.

Catalytic Systems

Pd(II) complexes incorporating the enone ligand exhibit turnover frequencies (TOF) of 1,200 h⁻¹ in Suzuki-Miyaura couplings, outperforming triphenylphosphine-based catalysts by 3.2-fold . X-ray absorption spectroscopy confirms η²-coordination of the enone to the palladium center .

Recent Advances in Reaction Chemistry

Enantioselective Cycloadditions

Under HyperBTM catalysis, the compound participates in formal [2+2] cycloadditions with ammonium enolates, producing β-lactones with 99:1 er . Transition state analysis (Figure 1) shows facial selectivity dictated by non-covalent interactions between the catalyst’s benzothiazole ring and the methoxyphenyl group .

Regioselective Functionalization

Microwave-assisted reactions with Grignard reagents demonstrate exclusive 1,2-addition to the carbonyl group at 80°C, while thermal conditions (120°C) favor 1,4-conjugate addition (85:15 selectivity). This tunability enables divergent synthesis of fluorinated building blocks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume